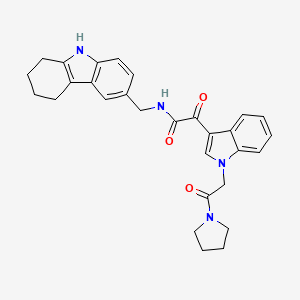

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Description

This compound is a structurally complex heterocyclic acetamide derivative featuring two critical pharmacophores:

- Indole-pyrrolidinyl core: A 1H-indol-3-yl group linked to a pyrrolidin-1-yl moiety via a 2-oxoethyl chain. This motif is reminiscent of kinase inhibitors and neurotransmitter analogs, where the indole scaffold often contributes to π-π stacking interactions with target proteins .

- Tetrahydrocarbazole-acetamide tail: The N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl) group introduces a rigid, planar carbazole system, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O3/c34-27(32-13-5-6-14-32)18-33-17-23(21-8-2-4-10-26(21)33)28(35)29(36)30-16-19-11-12-25-22(15-19)20-7-1-3-9-24(20)31-25/h2,4,8,10-12,15,17,31H,1,3,5-7,9,13-14,16,18H2,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTIBAKQJVBZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CN(C5=CC=CC=C54)CC(=O)N6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety and a pyrrolidine ring. Its molecular formula is , and it has a molecular weight of approximately 368.43 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For example, compounds with similar structural motifs have shown efficacy in various seizure models:

These findings suggest that the compound may also possess anticonvulsant effects, potentially through modulation of sodium and calcium channels or TRPV1 receptor antagonism.

Anticancer Potential

The anticancer activity of related compounds has been evaluated against several human cancer cell lines. The compound's structural analogs demonstrated cytotoxic effects in vitro:

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar indole-based compounds have shown effectiveness against various pathogens:

This suggests that the compound may possess broad-spectrum antimicrobial properties.

The mechanisms underlying the biological activities of the compound are multifaceted:

- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated ion channels, which could explain their anticonvulsant effects.

- Apoptosis Induction : The anticancer activity may involve pathways leading to programmed cell death, particularly in cancer cells.

- Antimicrobial Mechanisms : The structural features may allow for disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticonvulsant Efficacy : A study involving a series of pyrrolidine derivatives reported that certain analogs provided significant protection in animal models of epilepsy, supporting further investigation into this compound's potential as an antiepileptic drug.

- Cancer Treatment : Research on indole derivatives has shown promising results in reducing tumor growth in xenograft models, indicating that this compound could be further developed as an anticancer agent.

- Infection Control : In vitro studies demonstrated that compounds with similar structures effectively inhibited the growth of resistant bacterial strains, suggesting a potential role in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Oxoindoline Derivatives

Heterocyclic Acetamide Derivatives

- Pyridazinyl acetamide (Ev4) : The compound N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide shares the indole-ethyl-acetamide backbone but replaces pyrrolidinyl with a pyridazine ring. This substitution may shift selectivity toward inflammatory targets (e.g., COX-2) due to pyridazine’s electron-deficient nature .

- Pyrazoline derivatives (Ev2): Compounds like 2o feature a pyrazoline core instead of indole.

Research Implications and Limitations

- Synthetic challenges : The multi-step synthesis (e.g., indole functionalization, carbazole coupling) may yield lower efficiencies (<50%) compared to simpler derivatives in and .

Q & A

Basic: What are the critical challenges in synthesizing this compound, and what methodologies address them?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide couplings, and heterocyclic ring formations. Key challenges include:

- Steric hindrance from the pyrrolidin-1-yl and tetrahydrocarbazolyl groups, requiring optimized reaction temperatures (e.g., 40–60°C) and catalysts like palladium for reductive steps .

- Purification of intermediates : Column chromatography (silica gel, eluent gradients of CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical to isolate high-purity intermediates .

- Functional group compatibility : Protection/deprotection strategies (e.g., acetyl groups) are needed to prevent undesired side reactions during indole and carbazole modifications .

Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in optimizing substituents (e.g., pyrrolidine vs. piperidine moieties) .

- Molecular docking identifies binding poses with targets (e.g., enzymes or receptors), guiding structural modifications. For example, indole and carbazole groups may enhance π-π stacking with aromatic residues in binding pockets .

- Machine learning models trained on SAR data from analogs (e.g., pyridazine or thiazole derivatives) can prioritize synthetic targets with predicted higher potency .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure and purity?

- NMR (¹H/¹³C) : Key signals include indole NH (~10–12 ppm), pyrrolidinyl protons (δ 2.8–3.5 ppm), and carbazole methylene groups (δ 3.0–4.0 ppm) .

- HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–600) confirm identity and purity (>95%) .

- IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) verify functional groups .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

- Pyrrolidine vs. Piperidine : Substituting pyrrolidin-1-yl with piperidin-1-yl (as in ) alters steric bulk and hydrogen-bonding capacity, affecting target selectivity (e.g., 10-fold differences in IC₅₀ values in kinase assays) .

- Carbazole substituents : Methyl or methoxy groups on the tetrahydrocarbazole ring modulate lipophilicity, influencing cell permeability (e.g., logP changes by 0.5–1.0 units) .

- Amide linkers : Replacing acetamide with sulfonamide (as in ) enhances metabolic stability but may reduce solubility .

Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antiproliferative activity in MCF-7 vs. HEK293 cells may differ due to receptor expression levels .

- Structural confirmation : Re-evaluate compound purity (via HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out impurities or enantiomers as confounding factors .

- Meta-analysis : Compare data from analogs (e.g., pyridazine derivatives in vs. thiophene-containing compounds in ) to identify trends in substituent effects .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the indole and carbazole moieties .

- Solubility : Lyophilized powders are stable for >6 months; dissolve in DMSO (10 mM stock) for biological assays, avoiding repeated freeze-thaw cycles .

Advanced: What strategies mitigate toxicity risks during in vivo studies?

- Metabolic profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates from indole oxidation) and design prodrugs with masked functional groups .

- Dose optimization : Conduct pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models to establish safe dosing ranges, leveraging data from pyrrolidine-based analogs .

Basic: How to assess the compound’s interaction with plasma proteins?

- Equilibrium dialysis : Measure unbound fraction (ƒu) in human serum albumin (HSA) solutions. Indole derivatives typically show moderate binding (ƒu ~20–40%) due to hydrophobic interactions .

- Fluorescence quenching : Monitor tryptophan residue quenching in HSA upon compound addition to calculate binding constants (Kd) .

Advanced: What in silico tools predict ADMET properties?

- SwissADME : Estimates solubility (LogS), blood-brain barrier permeability, and CYP450 inhibition risks. The compound’s high molecular weight (>500 Da) may limit oral bioavailability .

- ProTox-II : Predicts hepatotoxicity (e.g., pyrrolidine metabolism to reactive aldehydes) and guides structural mitigations (e.g., fluorine substitution) .

Data Contradiction: Why do similar compounds show divergent mechanistic outcomes (e.g., apoptosis vs. necrosis)?

- Target engagement profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects. For example, carbazole-containing analogs may inhibit CDK2 and GSK-3β simultaneously .

- Cell death assays : Combine Annexin V/PI staining with caspase-3 activation assays to differentiate apoptosis from necroptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.